molecular formula C13H11NO3 B177516 3-Acetyl-2-methylquinoline-4-carboxylic acid CAS No. 106380-95-4

3-Acetyl-2-methylquinoline-4-carboxylic acid

Cat. No. B177516
M. Wt: 229.23 g/mol
InChI Key: HIPCSIUQHLNUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-2-methylquinoline-4-carboxylic acid is a biochemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 . It is used in proteomics research .


Synthesis Analysis

Quinoline, the core structure of 3-Acetyl-2-methylquinoline-4-carboxylic acid, has been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-2-methylquinoline-4-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The synthesis of quinoline derivatives like 2-methylquinoline-4-carboxylic acid derivatives requires aniline derivatives possessing electron-donating groups . The reaction is regioselective, and ring closure occurs at the position with less steric hindrance .


Physical And Chemical Properties Analysis

3-Acetyl-2-methylquinoline-4-carboxylic acid has a melting point of 198°C .

Scientific Research Applications

Synthesis and Derivative Formation

3-Acetyl-2-methylquinoline-4-carboxylic acid is involved in various synthesis processes and the formation of derivatives. For instance, it's obtained through the reaction of isatin with acetone in alkali presence, leading to further conversions and structural formation of other compounds (Brasyunas et al., 1988). Additionally, it can be a part of a cyclocondensation process for creating ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, which are significant in synthesizing key arylquinolines for projects like HIV integrase (Jentsch et al., 2018).

Mass Spectrometric Studies

In mass spectrometry, derivatives of 3-Acetyl-2-methylquinoline-4-carboxylic acid, such as 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid, have shown unusual gas-phase formations of carboxylic acids after collisional activation. This phenomenon is pivotal in studying prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).

Chemical Reactions and Molecular Structure

This compound is also involved in chemical reactions leading to the formation of various molecular structures. For example, Dieckmann cyclisation using its derivatives leads to the production of tetrahydroquinolin-4-ones, which are crucial in creating diverse molecular structures (Proctor et al., 1972). Similarly, its role in the one-pot synthesis of polyhydroquinoline derivatives showcases its versatility in chemical synthesis (Khaligh, 2014).

Catalysis and Molecular Interactions

It plays a role in catalysis, as seen in the palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives (Shabashov & Daugulis, 2010). Moreover, its reduction processes are vital for understanding the formation of various esters and dihydroquinoline derivatives (Sobolev et al., 1996).

Pharmaceutical and Biological Research

In pharmaceutical and biological research, derivatives of 3-Acetyl-2-methylquinoline-4-carboxylic acid have been studied for their potential as drug candidates, such as inhibitors or therapeutic agents. For instance, studies on isoquinoline carboxylic acids offer insights into their potential in drug development (Asolkar et al., 2004).

Safety And Hazards

3-Acetyl-2-methylquinoline-4-carboxylic acid is classified as an irritant .

properties

IUPAC Name

3-acetyl-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-7-11(8(2)15)12(13(16)17)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPCSIUQHLNUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351619
Record name 3-acetyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-methylquinoline-4-carboxylic acid

CAS RN

106380-95-4
Record name 3-acetyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-2-methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Acetyl-2-methylquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Acetyl-2-methylquinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Acetyl-2-methylquinoline-4-carboxylic acid
Reactant of Route 5
3-Acetyl-2-methylquinoline-4-carboxylic acid
Reactant of Route 6
3-Acetyl-2-methylquinoline-4-carboxylic acid

Citations

For This Compound
3
Citations
MM Petrović, C Roschger, K Lang, A Zierer… - Archiv der …, 2023 - Wiley Online Library
Fourteen novel quinoline‐4‐carboxylic acid‐chalcone hybrids were obtained via Claisen–Schmidt condensation and evaluated as potential human dihydroorotate dehydrogenase (…
Number of citations: 1 onlinelibrary.wiley.com
IP Sword - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
The o-, m-, and p-nitrobenzylidene derivatives of acetylacetone react with potassium cyanide to yield products of different types; respectively 3-acetyl-2-methylquinoline-4-carboxamide 1…
Number of citations: 3 pubs.rsc.org
Q Lv, L Fang, P Wang, C Lu, F Yan - Monatshefte für Chemie-Chemical …, 2013 - Springer
An improved Pfitzinger condensation reaction performed under acidic conditions is established. It provides a simple and efficient synthetic method for some useful quinoline-4-…
Number of citations: 28 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.